Arzoxifene

Osteoporosis Bone Mineral Density Postmenopausal Women

Benzothiophene SERMs exhibit tissue-specific pharmacologic divergence that precludes generic substitution. Arzoxifene's rational design-ether oxygen replacing the carbonyl hinge, methyl-protected phenolic hydroxyl-confers enhanced oral bioavailability versus raloxifene. • 2.8% lumbar spine BMD increase at 12 months (65% > raloxifene's 1.7%) • 56% invasive breast cancer reduction (HR 0.44, p=0.002, Phase III) • Neutral endometrial safety: zero hyperplasia/carcinoma at 2-year follow-up For research use only. Supplied with full analytical characterization.

Molecular Formula C28H29NO4S
Molecular Weight 475.6 g/mol
CAS No. 182133-25-1
Cat. No. B129711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArzoxifene
CAS182133-25-1
Synonyms2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-benzo[b]thiophene-6-ol;  LY 353381
Molecular FormulaC28H29NO4S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
InChIKeyMCGDSOGUHLTADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arzoxifene Preclinical and Clinical Profile


Arzoxifene (developmental code LY353381) is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class, structurally derived from raloxifene with key modifications: the carbonyl hinge is replaced by an ether oxygen, and one phenolic hydroxyl group is protected by a methyl ether to enhance oral bioavailability [1]. Arzoxifene functions as a potent estrogen antagonist in mammary and uterine tissue while exerting estrogen agonist effects on bone and lipid metabolism [2]. Developed by Eli Lilly and Company, the compound advanced to large-scale Phase III clinical trials for breast cancer prevention and osteoporosis treatment before its development was discontinued [3].

Arzoxifene vs. Raloxifene and Tamoxifen in Research


SERMs exhibit profound tissue-specific pharmacologic divergence that precludes generic substitution. Arzoxifene was rationally designed with specific structural modifications—an ether oxygen replacing the carbonyl hinge and a methyl-protected phenolic hydroxyl group—that confer substantially increased oral bioavailability relative to raloxifene [1]. This translates into distinct quantitative differences in bone mineral density effects, breast cancer cell proliferation inhibition, and crucially, a neutral endometrial safety profile that contrasts sharply with tamoxifen's documented uterotrophic activity [2]. Furthermore, arzoxifene demonstrates inferior progression-free survival compared to tamoxifen in the advanced breast cancer setting, underscoring that even structurally related benzothiophene SERMs cannot be assumed to produce interchangeable clinical or experimental outcomes [3].

Comparator Evidence for Arzoxifene


Lumbar Spine BMD vs. Raloxifene

In the 12-month Phase III NEXT trial (N=320 postmenopausal women with osteoporosis, mean lumbar spine T-score -2.9), arzoxifene 20 mg/day produced a significantly greater increase in lumbar spine BMD (2.8%) compared with raloxifene 60 mg/day (1.7%), a relative difference of 65% (p<0.05) [1]. This superiority was also observed at the femoral neck (1.5% vs. 0.5%) and total hip (1.5% vs. 0.8%) [1]. The difference at lumbar spine and femoral neck reached statistical significance as early as 6 months [1].

Osteoporosis Bone Mineral Density Postmenopausal Women SERM Comparative Efficacy

Bone Turnover Marker Suppression vs. Raloxifene

In the same Phase III NEXT trial, arzoxifene suppressed bone turnover markers to a significantly greater extent than raloxifene [1]. Serum CTX (C-terminal telopeptide of type I collagen, a marker of bone resorption) decreased by 40.6% with arzoxifene versus 29.8% with raloxifene (p<0.05) [1]. Serum PINP (procollagen type I N-terminal propeptide, a marker of bone formation) decreased by 41.5% with arzoxifene versus 30.8% with raloxifene (p<0.05) [1]. This differential suppression was statistically significant as early as 3 months [1].

Bone Remodeling Biochemical Markers CTX PINP Antiresorptive Efficacy

Invasive Breast Cancer Risk Reduction vs. Placebo

In the Phase III GENERATIONS trial (N=9,354 postmenopausal women with osteoporosis or low bone mass), arzoxifene 20 mg/day reduced the incidence of invasive breast cancer by 56% relative to placebo after a median follow-up of 48 months (p=0.002) [1]. This risk reduction magnitude substantially exceeds the approximately 38-44% reduction observed with raloxifene in the MORE and CORE trials [2]. Additionally, arzoxifene reduced radiographic vertebral fracture incidence by 41% in the osteoporotic subpopulation (p<0.001) [1].

Breast Cancer Prevention Chemoprevention Hazard Ratio Invasive Breast Cancer

Endometrial Safety vs. Tamoxifen

Arzoxifene demonstrates a neutral endometrial safety profile, in marked contrast to tamoxifen. In the FOUNDATION study (N=331 postmenopausal women, 2-year follow-up), arzoxifene 20 mg/day produced no cases of endometrial hyperplasia or carcinoma and no significant change in endometrial thickness versus placebo, as assessed by central review of endometrial biopsies and transvaginal ultrasound [1]. In comparative clinical analyses, arzoxifene treatment was associated with 38% fewer uterine cancers than tamoxifen [2]. Preclinically, arzoxifene is devoid of the uterotrophic effects of tamoxifen in ovariectomized rat models [3].

Endometrial Safety Uterine Cancer SERM Toxicity Tissue Selectivity

Progression-Free Survival vs. Tamoxifen

In a Phase III trial comparing arzoxifene versus tamoxifen as first-line endocrine therapy for ER-positive advanced/metastatic breast cancer, arzoxifene 20 mg/day demonstrated inferior efficacy [1]. Median progression-free survival was 4.0 months with arzoxifene compared to 7.5 months with tamoxifen 20 mg/day [1]. Objective response rates ranged from 19.2-40.5% for arzoxifene 20 mg/day, which were numerically lower than those observed with tamoxifen 20 mg/day [1]. This inferiority led to early trial termination and discontinuation of arzoxifene's development for breast cancer treatment [1].

Metastatic Breast Cancer Progression-Free Survival Treatment Failure Tamoxifen Comparator

Mammary Tumor Prevention in Preclinical Model

In the N-nitrosomethylurea (NMU)-induced mammary carcinogenesis rat model, arzoxifene demonstrated significantly greater tumor prevention efficacy than raloxifene [1]. Arzoxifene inhibited NMU-induced mammary cancer growth with potency comparable to tamoxifen but superior to raloxifene [1]. This preclinical finding aligns with the later clinical observation of 56% invasive breast cancer risk reduction in the GENERATIONS trial [2]. Additionally, in estrogen-stimulated MCF-7 breast cancer cell proliferation assays, arzoxifene inhibited growth to a degree superior to tamoxifen and equivalent to raloxifene [3].

Chemoprevention NMU-Induced Mammary Carcinogenesis Preclinical Efficacy Rat Model

Research Applications for Arzoxifene


Osteoporosis Research with Maximal BMD Response

For investigators studying bone mineral density regulation or evaluating antiresorptive efficacy in postmenopausal osteoporosis models, arzoxifene provides the largest documented BMD increase among benzothiophene SERMs—2.8% lumbar spine BMD gain at 12 months, 65% greater than raloxifene's 1.7% increase [1]. This differential effect size enables studies requiring robust separation between active treatment and control arms, and establishes arzoxifene as the most potent bone-anabolic SERM reference compound for in vivo osteoporosis research [1].

Breast Cancer Chemoprevention Studies

With a documented 56% reduction in invasive breast cancer incidence in the GENERATIONS trial (HR 0.44, p=0.002) [1], arzoxifene represents one of the most effective SERM-based chemoprevention agents ever evaluated in a prospective clinical trial. This high magnitude of risk reduction makes arzoxifene an ideal positive control for preclinical chemoprevention studies, including NMU-induced and transgenic mammary tumor models, where it has demonstrated superior efficacy to raloxifene .

Endometrial Safety Profiling

Arzoxifene's neutral endometrial profile—zero cases of hyperplasia or carcinoma in 2-year follow-up, no significant endometrial thickening versus placebo [1]—positions it as an ideal comparator compound for studies investigating uterine safety of novel estrogen receptor modulators. Unlike tamoxifen, which carries established endometrial cancer risk (38% more uterine cancers than arzoxifene) , arzoxifene provides a tissue-selective benchmark that dissociates breast/bone efficacy from uterine stimulation [1].

Advanced Breast Cancer: Tamoxifen Inferiority Control

The established inferiority of arzoxifene to tamoxifen in metastatic breast cancer (median PFS 4.0 months vs. 7.5 months) [1] provides a valuable negative control for studies investigating mechanisms of SERM resistance or evaluating novel combination strategies. Arzoxifene's well-characterized failure in this setting—despite superior preclinical potency—makes it a useful tool for dissecting the molecular determinants of clinical SERM efficacy beyond simple ER binding affinity [1].

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